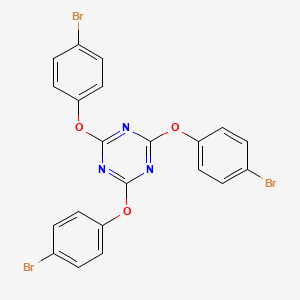
3,6,9,12,15,18-Hexaoxapentacosan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15,18-Hexaoxapentacosan-1-ol is a chemical compound belonging to the class of polyethylene glycols. These compounds are characterized by their repeating ethylene oxide units, which impart unique properties such as solubility in water and other polar solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18-Hexaoxapentacosan-1-ol typically involves the polymerization of ethylene oxide. This process can be initiated by various catalysts, including alkali metals or their hydroxides. The reaction is carried out under controlled temperature and pressure conditions to achieve the desired molecular weight and chain length .
Industrial Production Methods
Industrial production of this compound often employs continuous polymerization techniques. The process involves the use of high-pressure reactors and precise control of reaction parameters to ensure consistent product quality. The final product is purified through distillation or other separation techniques to remove any unreacted monomers or by-products .
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15,18-Hexaoxapentacosan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Alkyl halides or ethers.
Scientific Research Applications
3,6,9,12,15,18-Hexaoxapentacosan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Applied in the production of surfactants, lubricants, and polymers.
Mechanism of Action
The mechanism of action of 3,6,9,12,15,18-Hexaoxapentacosan-1-ol involves its interaction with various molecular targets. The compound can form hydrogen bonds with other molecules, influencing their solubility and reactivity. In biological systems, it can interact with cell membranes and proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- 3,6,9,12,15,18,21,24-Octaoxapentacosan-1-ol
- 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol
- 3,6,9,12,15,18,21,24-Octaoxapentacosan-1-amine
Uniqueness
3,6,9,12,15,18-Hexaoxapentacosan-1-ol is unique due to its specific chain length and the number of ethylene oxide units. This structure imparts distinct physical and chemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields .
Properties
CAS No. |
28115-76-6 |
|---|---|
Molecular Formula |
C19H40O7 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-heptoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C19H40O7/c1-2-3-4-5-6-8-21-10-12-23-14-16-25-18-19-26-17-15-24-13-11-22-9-7-20/h20H,2-19H2,1H3 |
InChI Key |
RBMAWYFZHGMGSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


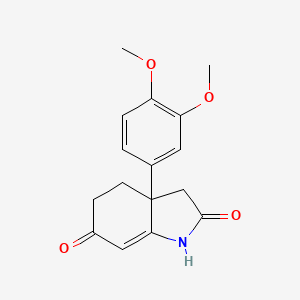
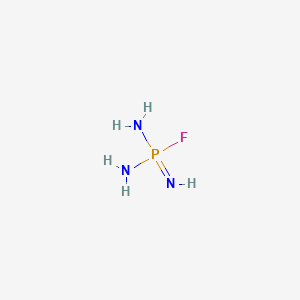


![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14697890.png)

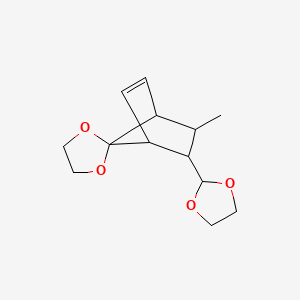
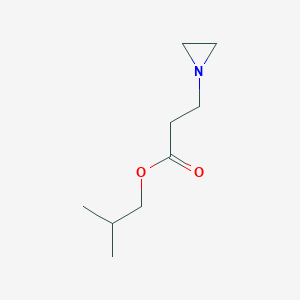
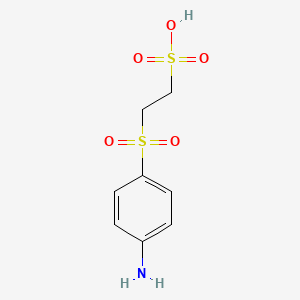
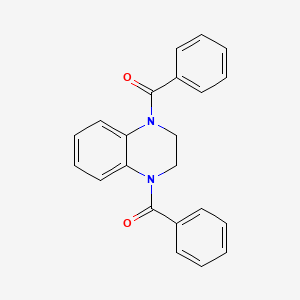
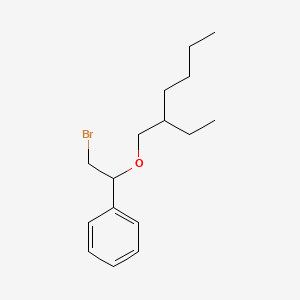

![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)
